molecular formula C25H32N4 B6081810 N-methyl-1-(2-phenylethyl)-N-[4-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinamine

N-methyl-1-(2-phenylethyl)-N-[4-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinamine

Cat. No. B6081810
M. Wt: 388.5 g/mol
InChI Key: OOZMGHJUTKXETE-UHFFFAOYSA-N
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Description

N-methyl-1-(2-phenylethyl)-N-[4-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinamine, also known as MPBD, is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic effects. MPBD belongs to the class of synthetic cathinones, which are chemically related to amphetamines and cathinone alkaloids found in the khat plant.

Mechanism of Action

The mechanism of action of N-methyl-1-(2-phenylethyl)-N-[4-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinamine is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain. N-methyl-1-(2-phenylethyl)-N-[4-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinamine has been shown to bind to the serotonin transporter with high affinity, which may contribute to its antidepressant effects. It also increases dopamine and norepinephrine levels in the brain, which may contribute to its stimulant effects.
Biochemical and Physiological Effects
N-methyl-1-(2-phenylethyl)-N-[4-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinamine has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature, which are typical of stimulant drugs. It has also been shown to increase extracellular levels of dopamine and norepinephrine in the brain, which may contribute to its stimulant effects. Additionally, N-methyl-1-(2-phenylethyl)-N-[4-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinamine has been shown to increase the release of serotonin in the brain, which may contribute to its antidepressant effects.

Advantages and Limitations for Lab Experiments

N-methyl-1-(2-phenylethyl)-N-[4-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinamine has several advantages and limitations for lab experiments. One advantage is that it is a highly potent compound, which means that it can be used in small quantities for experiments. However, its potency also means that it can be difficult to handle and requires specialized equipment and knowledge. Another limitation is that its effects on humans are not fully understood, which means that it may not be suitable for human studies at this time.

Future Directions

There are several future directions for N-methyl-1-(2-phenylethyl)-N-[4-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinamine research. One area of research is its potential therapeutic effects for depression and anxiety. Another area of research is its potential as a cognitive enhancer. Additionally, more research is needed to understand its mechanism of action and potential side effects. Finally, research is needed to develop safer and more effective synthetic cathinones that can be used for research purposes.
Conclusion
In conclusion, N-methyl-1-(2-phenylethyl)-N-[4-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinamine is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic effects. Its synthesis method is complex and requires specialized knowledge and equipment. N-methyl-1-(2-phenylethyl)-N-[4-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinamine has been studied for its potential therapeutic effects in various fields, including neuroscience, pharmacology, and psychiatry. Its mechanism of action is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain. N-methyl-1-(2-phenylethyl)-N-[4-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinamine has several advantages and limitations for lab experiments, and there are several future directions for N-methyl-1-(2-phenylethyl)-N-[4-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinamine research.

Synthesis Methods

The synthesis of N-methyl-1-(2-phenylethyl)-N-[4-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinamine involves a multi-step process that requires specialized knowledge and equipment. The first step involves the synthesis of 1-(2-phenylethyl)piperidin-4-ol, which is then converted to 1-(2-phenylethyl)piperidin-4-one. The next step involves the reaction of 1-(2-phenylethyl)piperidin-4-one with 4-(1H-pyrazol-1-ylmethyl)benzyl chloride to form N-methyl-1-(2-phenylethyl)-N-[4-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinamine. The final product is then purified using chromatography techniques to obtain a high-purity compound.

Scientific Research Applications

N-methyl-1-(2-phenylethyl)-N-[4-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinamine has been studied for its potential therapeutic effects in various fields, including neuroscience, pharmacology, and psychiatry. Some of the areas of research include addiction, depression, anxiety, and cognitive impairment. N-methyl-1-(2-phenylethyl)-N-[4-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinamine has been shown to have a high affinity for the serotonin transporter, which suggests that it may have antidepressant effects. It has also been shown to increase dopamine and norepinephrine levels in the brain, which may contribute to its stimulant effects.

properties

IUPAC Name

N-methyl-1-(2-phenylethyl)-N-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4/c1-27(19-23-10-12-24(13-11-23)20-29-17-6-15-26-29)25-9-5-16-28(21-25)18-14-22-7-3-2-4-8-22/h2-4,6-8,10-13,15,17,25H,5,9,14,16,18-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZMGHJUTKXETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)CN2C=CC=N2)C3CCCN(C3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-(2-phenylethyl)-N-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]piperidin-3-amine

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